2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone is a complex organic compound that features a thiadiazole ring and an octahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from hydrazinecarbothioamide and carbon disulfide under basic conditions.
Attachment of the Octahydrocarbazole Moiety: The octahydrocarbazole moiety is introduced through a nucleophilic substitution reaction involving 2-chloroacetyl chloride and the pre-formed thiadiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Research: The compound’s ability to interact with various enzymes makes it a valuable tool for studying enzyme inhibition mechanisms.
Industrial Applications: Its derivatives may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone involves its interaction with enzyme active sites. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the stomach.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: A simpler compound with a similar thiadiazole ring structure.
5-amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with potential biological activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone is unique due to its combination of a thiadiazole ring and an octahydrocarbazole moiety, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c17-15-18-19-16(23-15)22-9-14(21)20-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20/h1-9H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDHQYOHQKNJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2C(=O)CSC4=NN=C(S4)N)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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